[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate
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Overview
Description
2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves the acetylation of 2-chloro-4-nitrophenyl-beta-D-glucopyranoside. The reaction typically uses acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-chloro-4-nitrophenyl-beta-D-glucopyranoside.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Hydrolysis: Produces 2-chloro-4-nitrophenyl-beta-D-glucopyranoside.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is extensively used in:
Glycobiology: As a substrate to study glycosidases and other carbohydrate-processing enzymes.
Biomedicine: In the development of diagnostic assays and therapeutic agents.
Biotechnology: For the synthesis of glycan-based biomolecules and materials
Mechanism of Action
The compound acts as a substrate for various glycosidases. Upon enzymatic action, the acetyl groups are removed, and the glycosidic bond is cleaved, releasing 2-chloro-4-nitrophenol. This reaction can be monitored spectrophotometrically, making it useful in enzyme assays .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenyl-alpha-D-maltotrioside: Used in similar enzymatic studies but with a different glycosidic linkage.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Another acetylated sugar derivative used in carbohydrate chemistry.
Uniqueness
2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is unique due to its specific structure, which makes it a valuable substrate for studying beta-glucosidases and other related enzymes. Its acetylated form provides stability and ease of handling in various biochemical assays .
Properties
Molecular Formula |
C20H22ClNO12 |
---|---|
Molecular Weight |
503.8 g/mol |
IUPAC Name |
[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H22ClNO12/c1-9(23)29-8-16-17(30-10(2)24)18(31-11(3)25)19(32-12(4)26)20(34-16)33-15-6-5-13(22(27)28)7-14(15)21/h5-7,16-20H,8H2,1-4H3/t16?,17-,18+,19+,20-/m1/s1 |
InChI Key |
QRNIUQCWYQOPLO-YNPXEITASA-N |
Isomeric SMILES |
CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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